[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate
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Overview
Description
Difluprednate is a synthetic corticosteroid used primarily for its anti-inflammatory properties. It is commonly administered as an ophthalmic emulsion under the brand name Durezol. This compound is particularly effective in treating post-operative ocular inflammation and pain, as well as endogenous anterior uveitis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Difluprednate is synthesized through a multi-step process starting from 6α,9α-difluoroprednisolone. The synthetic pathway involves orthoesterification, hydrolysis, and selective esterification reactions. The orthoesterification reaction between 6α,9α-difluoroprednisolone and an orthoester is followed by hydrolysis and selective esterification to yield difluprednate .
Industrial Production Methods
In industrial settings, the synthesis of difluprednate is monitored using high-performance liquid chromatography (HPLC) to ensure the purity and yield of the product. The HPLC method involves using a phosphate buffer and acetonitrile as the mobile phase, with a reversed-phase C18 column for separation .
Chemical Reactions Analysis
Types of Reactions
Difluprednate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the functional groups present in difluprednate.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenation and other substitution reactions often use reagents like halogens and organometallic compounds.
Major Products
The major products formed from these reactions include various fluorinated and hydroxylated derivatives of difluprednate, which can have different pharmacological properties .
Scientific Research Applications
Difluprednate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the reactivity of corticosteroids.
Biology: Investigated for its effects on cellular signaling pathways and gene expression.
Industry: Utilized in the formulation of ophthalmic emulsions and other pharmaceutical preparations.
Mechanism of Action
Difluprednate exerts its effects by inducing the production of phospholipase A2 inhibitory proteins, known as lipocortins. These proteins modulate the activity of prostaglandins and leukotrienes, which are key mediators of inflammation. By inhibiting these mediators, difluprednate effectively reduces inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
Prednisolone: Another corticosteroid used for similar indications but with different potency and side effect profiles.
Dexamethasone: Known for its strong anti-inflammatory effects but with a higher risk of side effects.
Fluorometholone: A corticosteroid with a lower potency compared to difluprednate but used for similar ophthalmic conditions.
Uniqueness
Difluprednate is unique due to its enhanced potency and tissue penetration, attributed to the fluorine atoms at positions 6 and 9, and the butyrate and acetate groups at positions 17 and 21, respectively. These modifications increase its glucocorticoid receptor affinity and lipophilicity, making it more effective in treating ocular inflammation .
Properties
Molecular Formula |
C27H34F2O7 |
---|---|
Molecular Weight |
508.5 g/mol |
IUPAC Name |
[(9R,10S,13S,17R)-17-(2-acetyloxyacetyl)-6,9-difluoro-11-hydroxy-10,13-dimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl] butanoate |
InChI |
InChI=1S/C27H34F2O7/c1-5-6-23(34)36-26(22(33)14-35-15(2)30)10-8-17-18-12-20(28)19-11-16(31)7-9-24(19,3)27(18,29)21(32)13-25(17,26)4/h7,9,11,17-18,20-21,32H,5-6,8,10,12-14H2,1-4H3/t17?,18?,20?,21?,24-,25-,26-,27-/m0/s1 |
InChI Key |
WYQPLTPSGFELIB-OIHSJXAGSA-N |
Isomeric SMILES |
CCCC(=O)O[C@@]1(CCC2[C@@]1(CC([C@]3(C2CC(C4=CC(=O)C=C[C@@]43C)F)F)O)C)C(=O)COC(=O)C |
Canonical SMILES |
CCCC(=O)OC1(CCC2C1(CC(C3(C2CC(C4=CC(=O)C=CC43C)F)F)O)C)C(=O)COC(=O)C |
Origin of Product |
United States |
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